![molecular formula C14H19BrO B064375 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 188021-38-7](/img/structure/B64375.png)
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as Bromo-tert-butyl-methyl ether and is a colorless liquid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene in lab experiments is its unique properties, which make it an effective reagent in organic synthesis and a solvent in various chemical reactions. However, its limited solubility in water and high cost are major limitations.
Zukünftige Richtungen
There are several future directions for the research on 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene. One potential area of research is the development of new synthetic methods for this compound, which could reduce its cost and increase its availability. Another potential area of research is the exploration of its potential applications in the development of new drugs and materials.
Conclusion:
In conclusion, 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and materials with potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene involves the reaction between tert-butyl-methyl ether and 1-bromo-3-nitrobenzene in the presence of a palladium catalyst. The nitro group is then reduced to an amino group, and the resulting compound is treated with propylene oxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective reagent in organic synthesis, particularly in the synthesis of complex molecules. This compound has also been used as a solvent in various chemical reactions due to its unique properties.
Eigenschaften
CAS-Nummer |
188021-38-7 |
---|---|
Produktname |
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene |
Molekularformel |
C14H19BrO |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
1-bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H19BrO/c1-6-7-16-13-11(14(3,4)5)8-10(2)9-12(13)15/h6,8-9H,1,7H2,2-5H3 |
InChI-Schlüssel |
UJUKEPIKYAKNKE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C |
Synonyme |
1-BROMO-3-(1,1-DIMETHYLETHYL)-5-METHYL-2-(PROP-2-EN-1-YLOXY)BENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.